molecular formula C19H19NO3 B4184690 N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4184690
M. Wt: 309.4 g/mol
InChI Key: MRZGSWIFTFTQME-UHFFFAOYSA-N
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Description

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a naphthalene ring fused with a benzodioxine moiety

Preparation Methods

The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzodioxine ring. The final step involves the coupling of these two moieties to form the desired carboxamide compound. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with similar compounds such as:

    Tetralin: A simpler naphthalene derivative with similar structural features.

    Benzodioxine derivatives: Compounds with the benzodioxine moiety but different substituents.

    Other carboxamides: Compounds with similar functional groups but different core structures. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(14-8-9-17-18(12-14)23-11-10-22-17)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,8-9,12,16H,3,5,7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZGSWIFTFTQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
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N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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